molecular formula C₁₅H₁₇D₅N₂O B1155371 Piquindone-d5

Piquindone-d5

Cat. No.: B1155371
M. Wt: 251.38
Attention: For research use only. Not for human or veterinary use.
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Description

Piquindone-d5 (Methyl 4-(2-(Piperidin-1-yl)ethoxy-d4)benzoate) is a deuterated organic compound primarily used in pharmaceutical and chemical research as a reagent or reference standard. Its structure features a benzoate ester core linked to a piperidine ring via a deuterated ethoxy chain (ethoxy-d4), with five deuterium atoms replacing hydrogen isotopes. This isotopic modification enhances its utility in analytical applications, such as mass spectrometry, where deuterated compounds serve as internal standards due to their distinct molecular weights .

This compound is distributed by manufacturers and agents based in Shanghai, China, and falls under the business scope of reagents, raw materials, and packaging materials.

Properties

Molecular Formula

C₁₅H₁₇D₅N₂O

Molecular Weight

251.38

Synonyms

(4aR,8aR)-rel-3-Ethyl-1,4a,5,6,7,8,8a,9-octahydro-2,6-dimethyl-4H-pyrrolo[2,3-g]isoquinolin-4-one-d5;  trans-3-Ethyl-1,4a,5,6,7,8,8a,9-octahydro-2,6-dimethyl-4H-pyrrolo[2,3-g]isoquinolin-4-one;  Ro 22-1319-d5; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate
  • Isotopic Labeling : Contains 13C and 15N isotopes, enabling traceability in nitrogen- or carbon-focused studies.
  • Core Structure: Pyridoindole scaffold with amino and methyl substituents.
  • Functional Groups: Amino (-NH2) and acetate groups.
  • Applications : Likely used as a labeled standard in toxicology or environmental analysis, similar to Piquindone-d5’s role in deuterium-based tracking .
Parameter This compound 3-Amino...-13C2,15N Acetate
Isotopic Label D5 (Deuterium) 13C2,15N
Core Structure Benzoate ester + piperidine Pyridoindole
Key Functional Groups Piperidine, deuterated ethoxy Amino, methyl, acetate
Primary Use Reagent, analytical standard Research standard (C/N tracking)
4-Fluoro-N-(3-((4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-yloxy)methyl)cyclobutyl)-N-methylaniline
  • Structure : Combines indole, quinazoline, and cyclobutyl moieties.
  • Functional Groups : Fluorine substituents, methoxy, and aniline.
  • Applications : Likely investigated for kinase inhibition (due to quinazoline motifs) or as a pharmacophore in drug discovery. Unlike this compound, this compound lacks isotopic labeling but shares structural complexity with heterocyclic systems .

Functional Analogs

5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one Hydrochloride
  • Core Structure: Benzoimidazolone with furan and amino-methyl groups.
  • Functional Groups : Furan ring, tertiary amine.
  • Applications: Potential use in receptor-binding studies (e.g., serotonin or dopamine analogs) due to the benzoimidazolone scaffold, which is common in CNS-targeting drugs. Unlike this compound, it is non-deuterated and may prioritize functional activity over analytical utility .
Parameter This compound 5-{...} Benzoimidazolone
Isotopic Modification Yes (D5) No
Core Structure Benzoate ester Benzoimidazolone
Key Functional Groups Piperidine, ethoxy-d4 Furan, amino-methyl
Primary Use Analytical standard Pharmacological research

Key Research Findings and Implications

  • Isotopic Labeling: this compound’s deuterated ethoxy chain improves metabolic stability and detection sensitivity compared to non-deuterated analogs, a critical advantage in pharmacokinetic studies .
  • Structural Complexity : Compounds like the quinazoline-indole derivative () highlight the trend toward multi-heterocyclic designs in drug discovery, contrasting with this compound’s simpler ester-based structure .
  • Functional Versatility : While this compound serves analytical roles, analogs like the benzoimidazolone derivative may target biological pathways, emphasizing the diversity of applications within similar chemical frameworks .

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